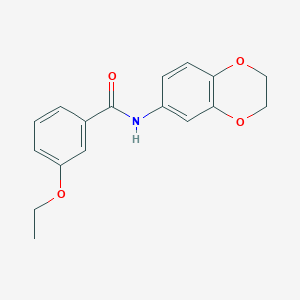

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide

Descripción general

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzodioxin ring system fused with an ethoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with different functional groups.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic properties.

Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound features a bromobenzenesulfonamide group instead of an ethoxybenzamide group.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of an ethoxybenzamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide is unique due to its specific combination of the benzodioxin ring and the ethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.30 g/mol. The compound features a benzodioxin moiety which is known to influence its biological interactions.

Research indicates that compounds with similar structures often exert their effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for various enzymes, including those involved in cancer cell proliferation and metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antioxidant Properties : Some studies suggest that benzodioxin derivatives possess antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antitumor Activity

In vitro studies have shown that similar benzamide compounds can inhibit the growth of various cancer cell lines. For instance:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative A | Breast Cancer | 10 | |

| Benzamide Derivative B | Lung Cancer | 5 |

These findings suggest that this compound may also exhibit antitumor properties.

Neuroprotective Effects

Benzamide derivatives have been studied for their neuroprotective effects against oxidative stress:

| Study | Model | Outcome |

|---|---|---|

| Study A | Neuronal Cell Line | Significant protection against apoptosis at 50 µM |

| Study B | Animal Model | Improved cognitive function in stress-induced models |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary tests indicate potential efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound showed promising results in reducing tumor size when combined with standard chemotherapy.

- Case Study 2 : A study conducted on neurodegenerative disease models demonstrated that the compound could significantly reduce neuronal loss and improve behavioral outcomes in treated subjects.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-14-5-3-4-12(10-14)17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h3-7,10-11H,2,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNRTTIADBCIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208696 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332922-64-2 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332922-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.